Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside
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Overview
Description
Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside is a chemical compound with the molecular formula C24H30O6 and a molecular weight of 414.49 g/mol . It is a derivative of mannopyranoside, a type of sugar molecule, and is characterized by the presence of allyl and benzyl groups attached to the mannopyranoside structure .
Preparation Methods
The synthesis of Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside typically involves multiple stepsThe final product is obtained after deprotection and purification steps . Industrial production methods may vary, but they generally follow similar principles of protection, functional group introduction, and deprotection.
Chemical Reactions Analysis
Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the allyl or benzyl groups are replaced by other functional groups.
Scientific Research Applications
Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl and benzyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards these targets. The pathways involved in its action may include inhibition or activation of enzymatic activities, leading to downstream biological effects .
Comparison with Similar Compounds
Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside can be compared with other mannopyranoside derivatives, such as:
Methyl α-D-mannopyranoside: A simpler derivative without the allyl and benzyl groups, used as a competitor inhibitor of mannose binding.
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: A similar compound with benzyl groups but differing in the sugar moiety and substitution pattern.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Another related compound used in synthetic chemistry, with acetyl groups instead of benzyl and allyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-6-methoxy-3,4-bis(phenylmethoxy)-5-prop-2-enoxyoxan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-3-14-27-23-22(29-17-19-12-8-5-9-13-19)21(20(15-25)30-24(23)26-2)28-16-18-10-6-4-7-11-18/h3-13,20-25H,1,14-17H2,2H3/t20-,21-,22+,23+,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXPCZLNEKGTHT-DJCPXJLLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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